

# CAS number 853908-50-6 properties and suppliers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-Bromo-3-nitro-4-quinolinol**

Cat. No.: **B1370960**

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An In-depth Technical Guide to **6-Bromo-3-nitro-4-quinolinol** (CAS Number: 853908-50-6)

For Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist

## Abstract

This technical guide provides a comprehensive overview of **6-Bromo-3-nitro-4-quinolinol**, a quinoline derivative identified by CAS number 853908-50-6. As a key intermediate in organic synthesis, this compound holds significant potential in the fields of medicinal chemistry and pesticide development for the creation of novel bioactive molecules.<sup>[1]</sup> This document consolidates critical information regarding its chemical and physical properties, provides a detailed synthesis protocol, outlines essential safety and handling procedures, and lists reputable suppliers. The content herein is structured to offer both foundational knowledge and practical insights, enabling researchers to effectively evaluate and utilize this compound in their research and development endeavors.

## Chemical Identity and Physicochemical Properties

**6-Bromo-3-nitro-4-quinolinol** is a substituted quinoline, a heterocyclic aromatic compound. The presence of the bromine atom, nitro group, and hydroxyl group on the quinoline core imparts specific reactivity and physical characteristics that are crucial for its application in further synthetic transformations.

## Chemical Structure and Identifiers

- IUPAC Name: **6-bromo-3-nitro-4-quinolinol**[\[1\]](#)
- Synonyms: 6-Bromo-4-hydroxy-3-nitroquinoline, 4-Quinolinol, 6-bromo-3-nitro-[\[2\]](#)[\[3\]](#)
- CAS Number: 853908-50-6
- Molecular Formula: C<sub>9</sub>H<sub>5</sub>BrN<sub>2</sub>O<sub>3</sub>[\[2\]](#)[\[4\]](#)
- Molecular Weight: 269.05 g/mol [\[2\]](#)[\[4\]](#)
- InChI Key: AMKJVYOAALDEARM-UHFFFAOYSA-N[\[1\]](#)
- SMILES: O=c1c(c[n+]2c(c1)cc(Br)cc2)[O-]

## Physicochemical Data

A compilation of the key physicochemical properties of **6-Bromo-3-nitro-4-quinolinol** is presented in Table 1. These properties are essential for determining appropriate solvents for reactions and purification, as well as for understanding the compound's behavior under various experimental conditions.

Table 1: Physicochemical Properties of **6-Bromo-3-nitro-4-quinolinol**

Property	Value	Source
Density	1.9 ± 0.1 g/cm <sup>3</sup>	<a href="#">[5]</a>
Boiling Point	389.3 ± 37.0 °C at 760 mmHg	<a href="#">[5]</a>
Flash Point	189.3 ± 26.5 °C	<a href="#">[5]</a>
Exact Mass	267.948334 u	<a href="#">[5]</a>
LogP	3.58	<a href="#">[5]</a>
Vapor Pressure	0.0 ± 0.9 mmHg at 25°C	<a href="#">[5]</a>
Index of Refraction	1.749	<a href="#">[5]</a>

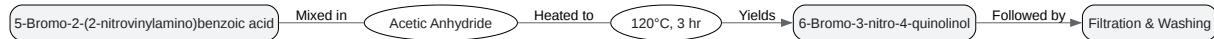
Note: Some physical properties, such as melting point, are not consistently reported across public sources. Experimental determination is recommended for precise values.

## Synthesis and Characterization

The synthesis of **6-Bromo-3-nitro-4-quinolinol** can be achieved through the cyclization of a substituted benzoic acid derivative. The following protocol is based on established methods and provides a reliable pathway to obtain the target compound.[1]

## Synthetic Workflow

The synthesis involves the reaction of 5-Bromo-2-(2-nitrovinylamino)benzoic acid with acetic anhydride, which serves as both a reagent and a solvent, to induce cyclization.



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Caption: Synthetic workflow for **6-Bromo-3-nitro-4-quinolinol**.

## Detailed Experimental Protocol

### Materials:

- 5-Bromo-2-(2-nitrovinylamino)benzoic acid (starting material)
- Acetic anhydride
- Acetic acid (for washing)
- Water (for washing)

### Procedure:

- Combine 25 g (87 mmol) of 5-Bromo-2-(2-nitrovinylamino)benzoic acid with 112 mL of acetic anhydride in a suitable reaction vessel.

- Add 10.5 mL (104 mmol) of acetic anhydride to the mixture.
- Heat the reaction mixture to 120°C and maintain this temperature with stirring for 3 hours.[1]
- Upon completion of the reaction, allow the mixture to cool.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with acetic acid until the filtrate runs clear and colorless.
- Subsequently, wash the precipitate with water.
- Dry the purified product to yield 6-bromo-4-hydroxy-3-nitroquinoline. A typical yield is around 15 g (64%).[1]

## Characterization

The identity and purity of the synthesized **6-Bromo-3-nitro-4-quinolinol** should be confirmed using standard analytical techniques.

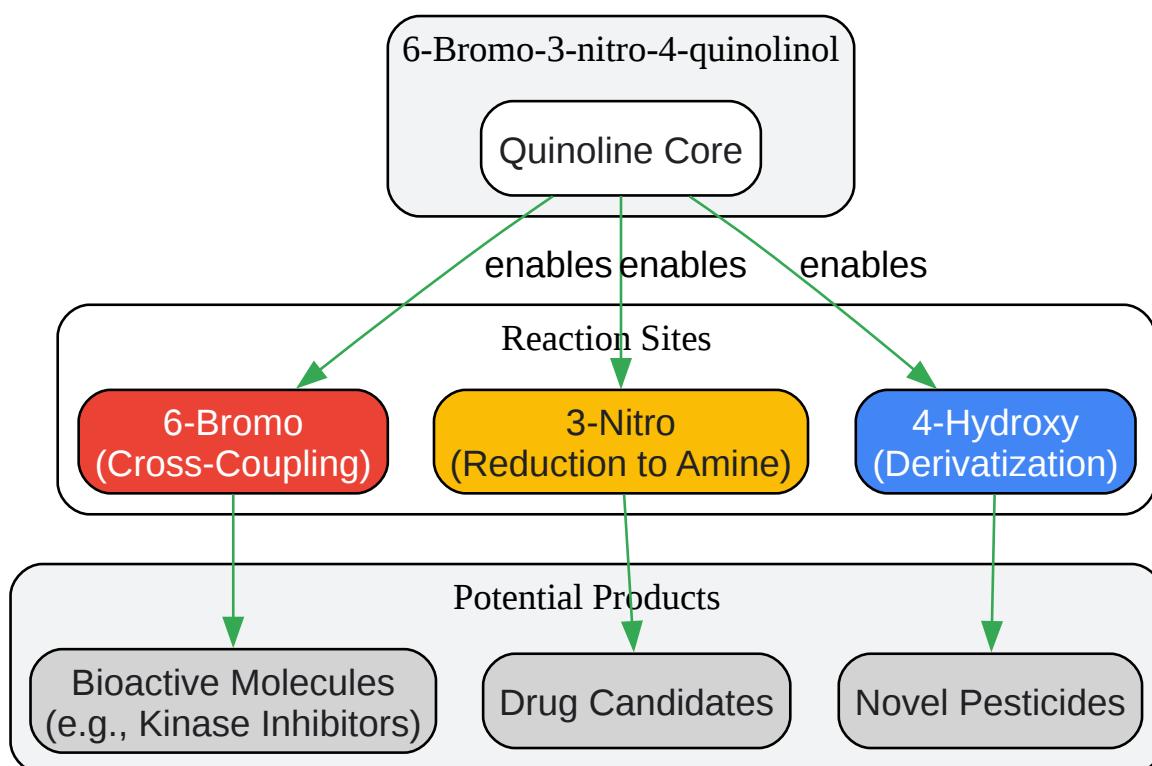
- Nuclear Magnetic Resonance (<sup>1</sup>H NMR): The structure of the product can be confirmed by <sup>1</sup>H NMR spectroscopy. In a deuterated chloroform (CDCl<sub>3</sub>) solvent at 500MHz, the expected chemical shifts are approximately: δ 9.275 (s, 1H), 8.611-8.615 (d, 1H, J = 2Hz), 8.100-8.118 (d, 1H, J = 9Hz), 8.026-8.048 (dd, 1H, J = 8.5Hz, 2Hz).[1]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. Expected characteristic absorptions include those for O-H, N-O (nitro group), C=C (aromatic), and C-Br bonds.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine should result in a characteristic isotopic pattern (M<sup>+</sup> and M+2 peaks) in approximately a 1:1 ratio.

## Applications in Research and Development

**6-Bromo-3-nitro-4-quinolinol** serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups provide multiple reaction sites for further chemical modifications.

## Role as a Synthetic Intermediate

The quinoline scaffold is a common feature in many biologically active compounds. The bromine atom on **6-Bromo-3-nitro-4-quinolinol** is particularly useful for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). The nitro group can be reduced to an amine, providing another point for modification, and the hydroxyl group can be derivatized, for instance, through etherification or esterification.



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Caption: Synthetic potential of **6-Bromo-3-nitro-4-quinolinol**.

## Potential in Drug Discovery

Quinolone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of **6-Bromo-3-nitro-4-quinolinol** make it an attractive starting point for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.

## Safety and Handling

Proper handling of **6-Bromo-3-nitro-4-quinolinol** is essential to ensure laboratory safety. The following information is based on available safety data.

## Hazard Identification

- Harmful if swallowed, in contact with skin, or if inhaled.[5]
- Causes skin irritation (H315).[5]
- Causes serious eye irritation (H319).[5]
- May cause respiratory irritation (H335).[5]

## Recommended Precautions

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
- P405: Store locked up.[5]

## Storage

Store in a dry, well-ventilated place. Keep the container tightly sealed.

## Suppliers

**6-Bromo-3-nitro-4-quinolinol** is available from a number of chemical suppliers. When sourcing this compound, it is important to consider purity, available quantities, and lead times. A selection of suppliers is provided in Table 2.

Table 2: Selected Suppliers of **6-Bromo-3-nitro-4-quinolinol**

Supplier	Purity/Specification	Notes
Accela ChemBio Co., Ltd.	≥ 97%	Contact supplier for availability and pricing.[6]
Chembon Pharmaceutical Co., Ltd.	-	Contact supplier for details.[5]
JinYan Chemicals (ShangHai) Co., Ltd.	-	Contact supplier for details.[5]
Synblock	NLT 98%	Offers related documentation such as MSDS, NMR, and HPLC.[2]
Ottokemi	98%	Indian manufacturer and supplier with worldwide shipping.[4]
AChemBlock	97%	Provides product details and specifications.
Capot Chemical	-	Offers product with purity up to kilograms scale.[7]
BOC Sciences	-	Global supplier of research chemicals and pharmaceutical ingredients.[8]
Santa Cruz Biotechnology	-	For research use only.

Note: This is not an exhaustive list. Researchers should verify the specifications and availability with the respective suppliers.

## Conclusion

**6-Bromo-3-nitro-4-quinolinol** (CAS 853908-50-6) is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, key applications, and essential safety information. By leveraging

the information contained herein, researchers can confidently and effectively incorporate this compound into their synthetic strategies to drive innovation and discovery.

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- To cite this document: BenchChem. [CAS number 853908-50-6 properties and suppliers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1370960#cas-number-853908-50-6-properties-and-suppliers>

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